Alexamorelin Met 1 is derived from modifications to natural peptides that stimulate growth hormone release. It belongs to a broader class of compounds known as peptide hormones, specifically targeting the growth hormone secretagogue receptor (GHS-R). The classification of Alexamorelin Met 1 falls under the category of peptide hormones and growth factors (S2) according to the World Anti-Doping Agency's classification system, which includes substances that can enhance athletic performance through hormonal modulation.
The synthesis of Alexamorelin Met 1 typically involves solid-phase peptide synthesis (SPPS), a widely used method for producing peptides. This technique allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. Key steps in the synthesis include:
The synthesis process requires careful control of reaction conditions and purification steps to ensure that the final product is free from impurities and by-products.
Alexamorelin Met 1 has a specific molecular structure characterized by its sequence of amino acids, which includes modifications that enhance its stability and activity. The molecular formula can be represented as , where denotes specific counts of carbon, hydrogen, nitrogen, and oxygen atoms based on its amino acid composition.
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy or X-ray crystallography, which provide insights into its conformation and interactions with receptors.
Alexamorelin Met 1 undergoes various chemical reactions typical for peptides, including hydrolysis in aqueous environments, which can lead to degradation if not properly preserved. Additionally, it may participate in receptor-mediated reactions upon binding to GHS-R:
These reactions are critical for understanding how Alexamorelin Met 1 functions biologically and its potential effects when administered.
The mechanism of action for Alexamorelin Met 1 involves its binding to growth hormone secretagogue receptors located on pituitary cells. Upon binding:
Research indicates that Alexamorelin Met 1 may have a more prolonged effect compared to other secretagogues due to its structural modifications.
Alexamorelin Met 1 exhibits several important physical and chemical properties:
These properties are essential for determining formulation strategies for pharmaceutical applications.
Alexamorelin Met 1 has several potential applications in scientific research and clinical settings:
Given its biological activity, Alexamorelin Met 1 continues to be an area of interest in both therapeutic development and anti-doping research efforts.
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2